Trichirubine B

Description

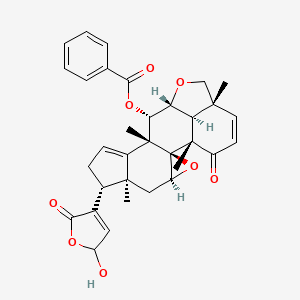

Trichirubine B is a limonoid, a class of highly oxygenated triterpenoids, isolated from plants within the Trichilia genus, notably Trichilia rubescens (Meliaceae family) . Limonoids from Trichilia species are renowned for their structural complexity, often featuring intricate ring systems, such as oxepane or cyclopropane rings, and diverse bioactivities, including anti-inflammatory and cytotoxic properties.

Properties

Molecular Formula |

C33H34O8 |

|---|---|

Molecular Weight |

558.6 g/mol |

IUPAC Name |

[(1S,2S,4S,6S,7R,11R,12S,13R,16R,20S)-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,6,11,16-tetramethyl-19-oxo-3,14-dioxahexacyclo[11.6.1.02,4.02,11.06,10.016,20]icosa-9,17-dien-12-yl] benzoate |

InChI |

InChI=1S/C33H34O8/c1-29-13-12-21(34)32(4)25(29)24(38-16-29)26(40-27(36)17-8-6-5-7-9-17)31(3)20-11-10-19(18-14-23(35)39-28(18)37)30(20,2)15-22-33(31,32)41-22/h5-9,11-14,19,22-26,35H,10,15-16H2,1-4H3/t19-,22-,23?,24+,25-,26+,29-,30-,31+,32-,33-/m0/s1 |

InChI Key |

PFMJYSWUJIOQAK-NUHWSDSJSA-N |

Isomeric SMILES |

C[C@@]12C[C@H]3[C@@]4(O3)[C@@]5([C@H]6[C@H]([C@H]([C@]4(C1=CC[C@H]2C7=CC(OC7=O)O)C)OC(=O)C8=CC=CC=C8)OC[C@@]6(C=CC5=O)C)C |

Canonical SMILES |

CC12CC3C4(O3)C5(C6C(C(C4(C1=CCC2C7=CC(OC7=O)O)C)OC(=O)C8=CC=CC=C8)OCC6(C=CC5=O)C)C |

Synonyms |

trichirubine B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Functional Differences

- Trichirubine A: Demonstrates moderate cytotoxicity against human cancer cell lines (e.g., HeLa), attributed to its γ-hydroxybutenolide group, which enhances electrophilic reactivity .

- Rubescin G : Acts as a biosynthetic precursor to Trichirubine A, lacking bioactivity in isolation but critical for downstream modifications .

- Trichirubine B (inferred) : Hypothesized to exhibit altered bioactivity due to structural variations (e.g., additional hydroxyl groups or modified ring systems), though experimental validation is pending.

Analytical Data Comparisons

Comparative NMR and MS data for key limonoids (representative examples):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.